molecular formula C16H28N2O6 B066283 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid CAS No. 189321-65-1

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

Cat. No. B066283
M. Wt: 344.4 g/mol
InChI Key: AFEAWYLBSVKOAY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a compound relevant in the field of organic synthesis. This compound is significant due to its role in the synthesis of amino acid analogs, particularly as an orthogonally protected derivative (Hammarström et al., 2005).

Synthesis Analysis

The synthesis of this compound involves multiple steps, including protection and deprotection reactions, to achieve the desired functional groups. A study by Hammarström et al. (2005) describes a convenient preparation method for a similar orthogonally protected amino acid analog, which could be adapted for the synthesis of 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid.

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Ban et al. (2023) have conducted a study on a related nitrogenous compound, which involved the use of infrared spectroscopy (FT-IR), NMR, and MS for structure confirmation (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of this compound would be influenced by its functional groups. The presence of tert-butoxycarbonyl groups makes it a useful intermediate in the synthesis of various biologically active compounds. For instance, Chonan et al. (2011) synthesized novel piperazine derivatives using a fluorine substituted tert-butoxycarbonyl group (Chonan et al., 2011).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure can be determined using various analytical techniques. Mamat et al. (2012) reported the crystal and molecular structure of a similar piperazine-carboxylate compound, providing insights into bond lengths and angles typical for such structures (Mamat et al., 2012).

Scientific Research Applications

Synthesis of Antineoplastic Agents

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid has found applications in the synthesis of novel series of antineoplastic agents. These compounds demonstrate excellent cytotoxic properties and are more potent than some contemporary anticancer drugs. They exhibit tumor-selective toxicity, act as modulators of multi-drug resistance, and induce apoptosis among other modes of action. Their antimalarial and antimycobacterial properties, along with positive short-term toxicity profiles in mice, mark them as promising candidates for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Development of Bioactive Compounds

The tert-butoxycarbonyl group is crucial in the development of bioactive compounds from natural neo fatty acids and neo alkanes, showcasing diverse biological activities. This includes their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The chemical versatility provided by such structural motifs is being explored for applications in cosmetic, agronomic, and pharmaceutical industries, highlighting the importance of tertiary butyl groups in synthesizing structurally diverse and biologically active compounds (Dembitsky, 2006).

CNS Drug Synthesis

Research indicates functional chemical groups like those in 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid could serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. The structure enables the creation of heterocycles with potential effects ranging from depression to euphoria and convulsion, illustrating the compound's potential in developing novel CNS-acting drugs (Saganuwan, 2017).

Asymmetric Synthesis of N-heterocycles

The tert-butoxycarbonyl moiety plays a pivotal role in the asymmetric synthesis of N-heterocycles via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are important in natural products and therapeutically relevant compounds, showcasing the versatility and utility of the tert-butoxycarbonyl group in medicinal chemistry (Philip et al., 2020).

Biocatalyst Inhibition Study

Studies on carboxylic acids like 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid have enhanced understanding of biocatalyst inhibition by carboxylic acids. This research is crucial for developing strategies to increase microbial robustness against such inhibitors, which is vital for the fermentative production of biorenewable chemicals (Jarboe et al., 2013).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAWYLBSVKOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361474
Record name 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

CAS RN

189321-65-1
Record name 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (8.13 g, 193.62 mmol) was added to 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate (Intermediate 69) (13.88 g, 38.72 mmol) in water (21.51 mL), THF (86 mL) and methanol (86 mL). The resulting solution was stirred at 20° C. for 1 day. The reaction mixture was diluted with EtOAc (75 mL) and washed with water (75 mL). The aqueous was adjusted to pH5 with 1M citric acid solution, then extracted with EtOAc (3×200 mL). The organic extracts were washed with saturated brine (50 mL), then dried over MgSO4, filtered and evaporated to afford desired product 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (10.36 g, 78%) as a fine white solid.
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21.51 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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